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Abstract
Phosmet is a non-systemic organophosphate insecticide widely used in agriculture. As with

other compounds in this class, its primary mechanism of toxicity is the inhibition of

acetylcholinesterase (AChE), leading to cholinergic crisis in acute high-dose exposures.

However, the long-term effects associated with chronic, lower-level exposure are of significant

interest for human health risk assessment. This technical guide provides an in-depth review of

the chronic toxicity and potential carcinogenicity of phosmet, drawing from key regulatory

assessments and pivotal long-term animal studies. It includes detailed summaries of

experimental protocols, tabulated toxicological data, and visual representations of key

biological and evaluative processes to support an informed understanding of phosmet's
toxicological profile.

Mechanism of Action: Cholinesterase Inhibition
The principal mechanism of phosmet-induced toxicity is the inhibition of acetylcholinesterase

(AChE), an enzyme critical for the termination of nerve impulses at cholinergic synapses.[1]

Phosmet, or more potently its active metabolite phosmet-oxon, acts as a competitive inhibitor

by phosphorylating the serine hydroxyl group within the active site of AChE.[1][2] This

inactivation of the enzyme prevents the hydrolysis of the neurotransmitter acetylcholine (ACh).

The resulting accumulation of ACh in the synaptic cleft leads to excessive and prolonged
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stimulation of muscarinic and nicotinic receptors, manifesting in a range of cholinergic effects.

[1] Chronic exposure to doses that inhibit AChE can lead to persistent neurotoxic effects.
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Figure 1: Mechanism of Acetylcholinesterase Inhibition by Phosmet.

Chronic Toxicity
Long-term dietary studies in rodents have been conducted to establish the toxicological profile

of phosmet following chronic exposure. The primary endpoints observed relate to

cholinesterase inhibition and systemic toxicity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=P100J73B.TXT
https://www.benchchem.com/product/b1677707?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677707?utm_src=pdf-body
https://www.benchchem.com/product/b1677707?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The methodologies for chronic toxicity studies generally follow international guidelines such as

those from the Organisation for Economic Co-operation and Development (OECD). A

representative protocol for a 2-year rodent study is detailed below.
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Figure 2: Generalized Workflow for a 2-Year Chronic Toxicity/Carcinogenicity Study.
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Test System: Sprague-Dawley rats.

Group Size: 60-70 animals of each sex per dose group for the main study, with a subset

designated for interim evaluation.[3]

Administration: Phosmet (purity >94%) was administered through the diet.[3]

Dose Levels: Dietary concentrations were set to achieve specific mg/kg body weight/day

targets.

Duration: 24 months.

Observations:

In-life: Daily clinical observations, weekly body weight and food consumption

measurements.

Clinical Pathology: Hematology and clinical chemistry parameters were assessed at 12

and 24 months.

Cholinesterase Activity: Plasma, red blood cell (RBC), and brain cholinesterase activities

were measured.

Pathology: Full gross necropsy was performed on all animals. A comprehensive list of

tissues from control and high-dose groups, as well as all gross lesions, were examined

microscopically.

Summary of Chronic Toxicity Data
The key findings from chronic dietary studies in rats and mice are the No-Observed-Adverse-

Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), primarily

based on the inhibition of cholinesterase activity and other signs of systemic toxicity.
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Species Study Duration NOAEL LOAEL
Key Effects at
LOAEL

Rat (Sprague-

Dawley)
2-Year

40 ppm (1.8

mg/kg/day)[3]

200 ppm (9.4

mg/kg/day)[3]

Significant

inhibition of brain

cholinesterase

activity.[3]

Mouse (B6C3F1) 2-Year
25 ppm (4

mg/kg/day)[3]

100 ppm (15

mg/kg/day)[3]

Inhibition of brain

cholinesterase

activity and

evidence of

hepatotoxicity.[3]

Carcinogenicity Assessment
The carcinogenic potential of phosmet has been evaluated in long-term bioassays in both rats

and mice, with differing outcomes between the two species.

Rat Carcinogenicity Study
Experimental Protocol: The 2-year chronic toxicity study in Sprague-Dawley rats also served

as a carcinogenicity bioassay.[3] Groups of 60-70 rats per sex were fed diets containing

phosmet at concentrations of 0, 20, 40, or 200 ppm.[3]

Results: There was no evidence of a treatment-related increase in tumor incidence at any

dose level. Phosmet was not found to be carcinogenic in this study. The carcinogenicity

NOAEL was the highest dose tested, 9.4 mg/kg/day.[3]

Mouse Carcinogenicity Study
Experimental Protocol: Groups of 60 male and 60 female B6C3F1 mice were administered

phosmet in the diet for two years at concentrations of 0, 5, 25, or 100 ppm.[3]

Results:

Male Mice: A statistically significant increase in the incidence of liver tumors

(hepatocellular adenomas and carcinomas combined) was observed at the highest dose
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(100 ppm).[3]

Female Mice: A positive dose-related trend for liver tumors was noted, though the increase

was not statistically significant at any individual dose. An increase in mammary gland

adenocarcinomas was also observed by trend analysis.[3]

Genotoxicity
Phosmet has been evaluated in a battery of genotoxicity assays to determine its potential to

damage genetic material.

In Vitro Studies: Phosmet has shown evidence of mutagenicity in several in vitro assays. It

was positive in bacterial reverse mutation assays (Ames test) and in mammalian cell assays,

where it induced DNA single-strand breaks and mutations at the HGPRT locus in Chinese

hamster V79 cells.[3] These effects were observed without the need for metabolic activation,

suggesting phosmet is a direct-acting mutagen.[3]

In Vivo Studies: In contrast to the in vitro findings, in vivo studies have not shown evidence of

a mutagenic effect.[3] For example, a study on guanine N7-alkylation in the liver and kidneys

of mice was negative.[3] This suggests that while phosmet possesses intrinsic mutagenic

potential, this activity is not expressed in the whole animal, possibly due to rapid

detoxification or other protective mechanisms.

Weight of Evidence and Carcinogenicity
Classification
Regulatory agencies evaluate carcinogenicity based on a "weight of evidence" approach, which

integrates findings from long-term animal bioassays, genotoxicity studies, and other

mechanistic data.

Figure 3: Weight of Evidence Framework for Phosmet Carcinogenicity Classification.

The U.S. Environmental Protection Agency (EPA) has classified phosmet as having

"suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic

potential". This classification is based on the following key points:

The positive finding of liver tumors in male mice.
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The conflicting negative result in the rat study.

Evidence of mutagenic potential in vitro that is not expressed in vivo.

This classification indicates that while there is some evidence to raise concern, the data are not

strong enough to conclude that phosmet is likely to be a human carcinogen or to perform a

quantitative cancer risk assessment.

Conclusion
The chronic toxicity of phosmet in laboratory animals is primarily characterized by the inhibition

of acetylcholinesterase, with clear dose-response relationships established in long-term

studies. The NOAEL in a 2-year rat study was 1.8 mg/kg/day. The evidence regarding its

carcinogenicity is mixed; phosmet is not carcinogenic in rats but induces liver tumors in male

mice. The genotoxicity data show a potential for direct DNA interaction in isolated cellular

systems, but this effect is not observed in whole animal studies. This toxicological profile has

led to a classification of "suggestive evidence of carcinogenicity," warranting continued

monitoring and risk management but not a quantitative cancer risk assessment. For

professionals in drug development and research, this profile underscores the importance of

species-specific differences in metabolic handling and carcinogenic response and highlights

the value of an integrated, weight-of-evidence approach in chemical safety assessment.
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[https://www.benchchem.com/product/b1677707#chronic-toxicity-and-potential-
carcinogenicity-of-phosmet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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